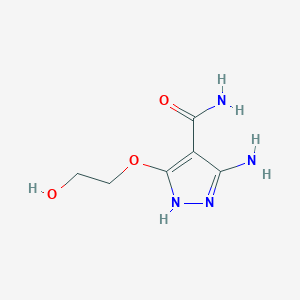

5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxamide is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of an amino group, a hydroxyethoxy group, and a carboxamide group attached to a pyrazole ring. This compound is of interest due to its unique chemical structure and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile with appropriate reagents to convert the nitrile group to a carboxamide group . The reaction conditions typically involve the use of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

化学反応の分析

Cyclization Reactions

The amino group at position 5 and the hydroxyethoxy side chain participate in intramolecular cyclization under acidic or dehydrating conditions:

-

Dehydration with H₂SO₄ : Forms fused imidazo[1,2-b]pyrazole derivatives via loss of water. For example, analogous 5-aminopyrazoles cyclize to yield ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate under concentrated sulfuric acid (room temperature, 15 minutes) .

-

Heterocyclization with Imidoyl Chlorides : Reacts with imidoyl chlorides in dry dioxane/TEA to form substituted amines, which further cyclize with CuI to imidazo[1,2-c]pyrazoles .

Key Conditions :

| Reaction Type | Reagents/Conditions | Product Class |

|---|---|---|

| Acid-catalyzed dehydration | H₂SO₄, RT | Imidazo[1,2-b]pyrazoles |

| Copper-mediated cyclization | CuI, I₂/KOH/DMF | Imidazo[1,2-c]pyrazoles |

Acylation and Alkylation

The amino group undergoes nucleophilic substitution with acylating/alkylating agents:

-

Acylation with Chloroacetyl Chloride : Forms 3H-imidazo[1,2-b]pyrazo-2-ol derivatives in basic media (e.g., pyridine or Et₃N) .

-

Reductive Alkylation : LiAlH₄ reduces 5-acylamino intermediates to 5-alkylamino derivatives, enabling further functionalization (e.g., nitrosation with amyl nitrile/HCl) .

Example Pathway :

-

Acylation :

5-Amino-pyrazole+ClCOCH2ClBase5-Acetylamino-pyrazole -

Reduction :

5-Acetylamino-pyrazoleLiAlH45-Ethylamino-pyrazole

Multi-Component Reactions (MCRs)

The compound serves as a 1,3-dinucleophile in MCRs:

-

Knoevenagel Condensation : Reacts with aromatic aldehydes and isocyanides in acetonitrile/4-toluenesulfonic acid to yield N-alkyl-2-aryl-5H-imidazolo[1,2-b]pyrazole-3-amines .

-

Cycloadditions : Participates in [3+2] cycloadditions with nitriles or carbonyl compounds, forming spirocyclic or fused heterocycles (e.g., pyrazolo[3,4-b]quinolones) .

Catalytic Systems :

Oxidation and Nitrosation

-

Nitrosation : Treatment with amyl nitrile/HCl converts alkylamino groups to nitroso derivatives, which cyclize in pyridine to imidazo[4,5-c]pyrazoles .

-

Oxidation of Hydroxyethoxy Chain : The 2-hydroxyethoxy group can oxidize to a ketone or carboxylate under strong oxidizing agents (e.g., KMnO₄) .

Notable Outcomes :

| Reaction | Reagents | Product |

|---|---|---|

| Nitrosation | Amyl nitrile, HCl | 5-Nitrosoimidazopyrazoles |

| Oxidation | KMnO₄, acidic conditions | Carboxylic acid derivatives |

Nucleophilic Substitution

The carboxamide group undergoes hydrolysis or displacement:

-

Hydrolysis : Under acidic/basic conditions, the carboxamide converts to a carboxylic acid or nitrile. For example, 5-aminopyrazole-4-carboxamides hydrolyze to pyrazole-4-carboxylic acids in H₂SO₄/H₂O .

-

Displacement Reactions : The hydroxyethoxy group acts as a leaving group in nucleophilic substitutions with amines or thiols .

Biological Activity Correlations

Reactivity directly influences pharmacological properties:

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. For example, derivatives of pyrazole can be synthesized through condensation reactions involving hydrazines and carbonyl compounds, leading to the formation of various substituted pyrazoles with functional groups that enhance their biological activity .

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their antibacterial efficacy against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The most promising derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 7.81 μg/ml against pathogenic strains, indicating strong antibacterial activity .

Antifungal Properties

In addition to antibacterial properties, pyrazole derivatives have also been studied for their antifungal activities. Some derivatives showed effectiveness against fungal pathogens, suggesting potential applications in treating fungal infections .

Anti-inflammatory Effects

Certain pyrazole compounds have demonstrated anti-inflammatory properties, making them candidates for the development of new anti-inflammatory drugs. The mechanism often involves the inhibition of inflammatory mediators, which can be beneficial in treating chronic inflammatory diseases .

Potential Applications in Medicine

The versatility of this compound and its derivatives opens avenues for various medical applications:

- Pharmaceutical Development : Given its antimicrobial and anti-inflammatory properties, this compound could be developed into new pharmaceuticals targeting infections and inflammatory diseases.

- Agricultural Uses : Due to its potential as an antifungal agent, it may find applications in agricultural chemistry as a fungicide or pesticide.

作用機序

The mechanism of action of 5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

類似化合物との比較

Similar Compounds

5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carbonitrile: This compound is structurally similar but contains a nitrile group instead of a carboxamide group.

5-amino-3-(2-hydroxyethoxy)-methylpyrazolo[4,3-d]pyrimidin-7(6H)-one: An analogue with a different ring structure and potential antiviral properties.

Uniqueness

5-amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

5-Amino-3-(2-hydroxyethoxy)-1H-pyrazole-4-carboxamide is a compound that belongs to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of amino and hydroxyl groups facilitates the formation of hydrogen bonds with enzymes and receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects depending on the target proteins involved.

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

- Anti-inflammatory Effects : Compounds in the pyrazole family have shown significant anti-inflammatory properties. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antimicrobial Activity : this compound and related compounds have been evaluated for their antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus. Some derivatives have demonstrated potent antibacterial activity, making them potential candidates for treating infectious diseases .

- Antitumor Potential : Recent studies highlight the role of pyrazole derivatives in cancer therapy. For example, compounds targeting fibroblast growth factor receptors (FGFRs) have shown promise in inhibiting cancer cell proliferation in various types of cancer, including lung and gastric cancers .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Inhibition of Inflammatory Cytokines : A study reported that certain pyrazole derivatives could inhibit TNF-α and IL-6 production by up to 85% at specific concentrations. This suggests a potential application in inflammatory diseases .

- Antimicrobial Testing : In vitro tests showed that some derivatives exhibited significant antibacterial activity against standard strains like Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating their potential use in treating bacterial infections .

- Cancer Cell Proliferation Studies : Research on FGFR inhibitors derived from pyrazoles demonstrated nanomolar potency against various cancer cell lines, indicating their potential as effective anticancer agents .

Comparative Analysis with Similar Compounds

特性

IUPAC Name |

3-amino-5-(2-hydroxyethoxy)-1H-pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O3/c7-4-3(5(8)12)6(10-9-4)13-2-1-11/h11H,1-2H2,(H2,8,12)(H3,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIFRDFYEGKKNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC1=C(C(=NN1)N)C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。